molecular formula C11H14N4OS B10805957 2-hydrazinyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

2-hydrazinyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10805957
M. Wt: 250.32 g/mol
InChI Key: XRSKRTVOBJOSGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-300424 involves multiple steps, starting with the preparation of the core structure, cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. The key steps include:

    Formation of the thieno ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Hydrazination: The introduction of the hydrazino group is carried out using hydrazine hydrate under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of WAY-300424 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Utilizing large reactors to carry out the cyclization and hydrazination reactions.

    Optimization of reaction conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield.

    Purification and quality control: Employing industrial-scale purification methods and rigorous quality control to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-300424 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

WAY-300424 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of WAY-300424 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group plays a crucial role in its activity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • WAY-204688
  • WAY-100135
  • WAY-123398
  • WAY-101405
  • WAY-267464 dihydrochloride

Uniqueness

WAY-300424 is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its hydrazino group provides versatility in chemical reactions, making it a valuable compound for various research applications. Compared to similar compounds, WAY-300424 offers a unique combination of chemical reactivity and biological activity, making it a preferred choice for specific studies.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

5-hydrazinyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C11H14N4OS/c12-15-11-13-9(16)8-6-4-2-1-3-5-7(6)17-10(8)14-11/h1-5,12H2,(H2,13,14,15,16)

InChI Key

XRSKRTVOBJOSGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)NN

Origin of Product

United States

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